molecular formula C13H23NO4 B6305865 (2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid CAS No. 2349835-19-2

(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid

Cat. No.: B6305865
CAS No.: 2349835-19-2
M. Wt: 257.33 g/mol
InChI Key: OTCAYPVLVXQJGB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid” is a chemical compound . Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The linear formula of this compound is C13H23NO5 . The CAS Number is 336870-02-1 . The molecular weight is 273.33 .


Chemical Reactions Analysis

Tertiary butyl esters are known for their large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems .

Safety and Hazards

The specific safety and hazards related to this compound are not detailed in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

(2S)-4-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCAYPVLVXQJGB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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